molecular formula C7H5BF2O2 B3055506 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 651326-78-2

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B3055506
CAS No.: 651326-78-2
M. Wt: 169.92 g/mol
InChI Key: KMDODYHDNAZJNN-UHFFFAOYSA-N
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Description

“2,1-Benzoxaborole, 4,5-difluoro-1,3-dihydro-1-hydroxy-” is a chemical compound with the molecular formula C7H5BF2O2 . It is a member of the class of benzoxaboroles .


Synthesis Analysis

While specific synthesis methods for “2,1-Benzoxaborole, 4,5-difluoro-1,3-dihydro-1-hydroxy-” were not found, benzoxaboroles in general have been synthesized and screened for various activities . For instance, a series of phenoxy benzoxaboroles were synthesized and screened for their inhibitory activity against PDE4 and cytokine release .


Molecular Structure Analysis

The molecular structure of “2,1-Benzoxaborole, 4,5-difluoro-1,3-dihydro-1-hydroxy-” includes a benzoxaborole core with two fluorine atoms attached . Further structural analysis would require more specific data or computational modeling.


Physical and Chemical Properties Analysis

The molecular weight of “2,1-Benzoxaborole, 4,5-difluoro-1,3-dihydro-1-hydroxy-” is 169.92 . Additional physical and chemical properties would require more specific experimental data.

Scientific Research Applications

Overview of Benzoxaboroles

Benzoxaboroles, including 2,1-Benzoxaborole, 4,5-difluoro-1,3-dihydro-1-hydroxy-, have attracted significant interest in various fields of research due to their unique chemical properties and wide range of applications. Initially discovered over 50 years ago, these compounds have seen a resurgence in interest, largely due to their biological activities and potential in clinical trials. Benzoxaboroles are derivatives of phenylboronic acids and exhibit remarkable binding abilities with hydroxyl compounds, making them suitable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Therapeutic Applications

The therapeutic potential of benzoxaborole compounds has been a subject of extensive patent and chemistry literature reviews in recent years. These compounds have been found to possess a broad spectrum of applications in medicinal chemistry, thanks to their physicochemical and drug-like properties. Their use has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, with some already being clinically used for treating conditions such as onychomycosis and atopic dermatitis. The unique mechanism of action of benzoxaboroles, attributed to the electron-deficient nature of the boron atom, plays a critical role in their efficacy against a range of pathogens (Nocentini et al., 2018).

Antiprotozoal Activity

Benzoxaboroles have emerged as a novel class of drugs with promising activities against protozoans causing neglected tropical diseases. Their development has been particularly notable in the search for treatments for diseases like human African trypanosomiasis, malaria, and Chagas disease. The success of benzoxaboroles in this area can be attributed to their ability to reversibly interact with biochemical targets, complemented by favorable physicochemical and pharmacokinetic properties that are essential for oral absorption, metabolic stability, and low toxicity (Jacobs et al., 2011).

Properties

IUPAC Name

4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDODYHDNAZJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591977
Record name 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-78-2
Record name 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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